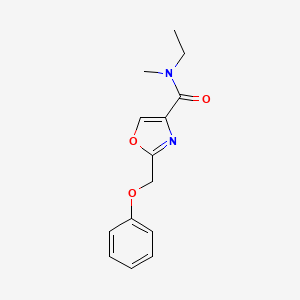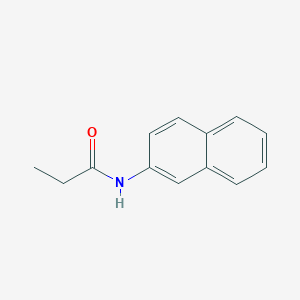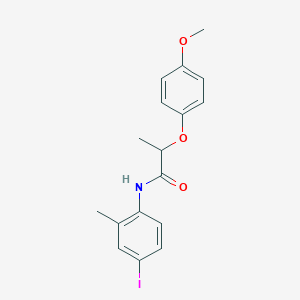![molecular formula C16H15Cl2NO2S B5126338 N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5126338.png)
N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide, also known as CMTPA, is a synthetic compound that has been widely used in scientific research. CMTPA is a member of the family of thioamide compounds and has been studied for its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes and proteins that are involved in cell growth and inflammation. N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. By inhibiting HDAC activity, N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide may help to prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial effects. N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a role in the inflammatory response. Additionally, N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide in lab experiments is that it has been shown to have a variety of potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide has been shown to be relatively non-toxic, making it a potentially safe compound to use in lab experiments. However, one limitation of using N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide in lab experiments is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide. One area of research could focus on further elucidating the mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide, which could help to identify new potential therapeutic applications for the compound. Additionally, further studies could investigate the potential use of N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide in combination with other anti-cancer or anti-inflammatory agents, to determine if it may have synergistic effects. Finally, future research could focus on developing new synthetic methods for N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide, in order to improve its yield and purity.
In conclusion, N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide is a synthetic compound that has been widely studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-microbial properties. While its exact mechanism of action is not fully understood, N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide has been shown to inhibit the activity of specific enzymes and proteins that are involved in cell growth and inflammation. Future research on N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide could focus on further elucidating its mechanism of action, investigating its potential use in combination with other agents, and developing new synthetic methods for the compound.
Méthodes De Synthèse
N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide is synthesized through a multi-step process that involves the reaction of 3-chloro-4-methoxyaniline with 4-chlorobenzenethiol in the presence of a base. The resulting intermediate is then reacted with 3-chloropropionyl chloride to form the final product, N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide.
Applications De Recherche Scientifique
N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-microbial properties. N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3-(4-chlorophenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2S/c1-21-15-7-4-12(10-14(15)18)19-16(20)8-9-22-13-5-2-11(17)3-6-13/h2-7,10H,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIBXJHYVWNBDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCSC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(1-benzyl-1H-benzimidazol-2-yl)thio]acetyl}-N-ethylhydrazinecarbothioamide](/img/structure/B5126268.png)
![N-phenyl-N'-[(1-phenylcyclopentyl)methyl]thiourea](/img/structure/B5126269.png)
![2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B5126270.png)
![4-[(4-hydroxyphenyl)(methyl)amino]-5-(3-nitrobenzylidene)-1,3-thiazol-2(5H)-one](/img/structure/B5126278.png)

![N-[2-(4-ethyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B5126293.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(3-quinolinylmethyl)acetamide bis(trifluoroacetate)](/img/structure/B5126334.png)

![4-(3-acetylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5126352.png)
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxy-N,3-dimethylbenzenesulfonamide](/img/structure/B5126355.png)
![N-[(2-hydroxy-1-naphthyl)methyl]-N-(4-methylphenyl)-2-furamide](/img/structure/B5126361.png)
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5126368.png)
![N-(4-methylphenyl)-2-[2-oxo-1-(2-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5126375.png)